

Technical Guide: Biochemical Mechanism & Application of UTP Trisodium Salt

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Compound of Interest

Compound Name: Uridine triphosphate (trisodium salt)

Cat. No.: B12432144

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Executive Summary & Chemical Profile[1]

Uridine 5'-triphosphate (UTP) is a pyrimidine nucleotide acting as a central metabolic node.[1] [2] While often categorized simply as an RNA precursor, its role extends into glycogen biosynthesis, lipid glycosylation, and purinergic signaling.

In experimental and pharmaceutical contexts, UTP Trisodium Salt (CAS 19817-92-6) is the standard reagent form.[1] The trisodium formulation is selected for superior solubility (>100 mg/mL in water) and pH stability compared to the free acid, which is prone to rapid hydrolysis.[1]

Chemical Identity

Property	Detail
IUPAC Name	Uridine 5'-(tetrahydrogen triphosphate), trisodium salt
Molecular Formula	
Molecular Weight	~550.09 g/mol
Physiological Charge	At pH 7.4, UTP exists primarily as . [1] The trisodium salt dissociates to release 3 and / (depending on buffer pH). [1]
Stability	Hygroscopic. [3] Stable at -20°C for 6-12 months. Aqueous solutions are labile; susceptible to phosphatase contamination and spontaneous hydrolysis at acidic pH.

Biochemical Mechanisms: The Metabolic Hub

UTP does not function in isolation.[\[1\]](#)[\[4\]](#)[\[5\]](#) It is the rate-limiting substrate for cytidine nucleotide synthesis and the obligate activator of glucose for glycogen storage.

CTP Synthetase: The UTP CTP Conversion

The conversion of UTP to CTP by CTP Synthetase (CTPS) is the final committed step in pyrimidine biosynthesis.[\[6\]](#)[\[7\]](#) This reaction is critical for maintaining the balance between uridine and cytidine pools, which is essential for accurate DNA/RNA replication.

- Mechanism: CTPS uses ATP to phosphorylate the O4 position of UTP, creating a reactive 4-phospho-UTP intermediate.[\[1\]](#)[\[7\]](#)[\[8\]](#) Ammonia, derived from glutamine hydrolysis, attacks this intermediate to form CTP.[\[7\]](#)
- Regulation:

- Allosteric Activation: GTP promotes glutamine hydrolysis (balancing Purine/Pyrimidine ratios).[1][7]
- Feedback Inhibition: CTP inhibits the enzyme, preventing overaccumulation.[9]

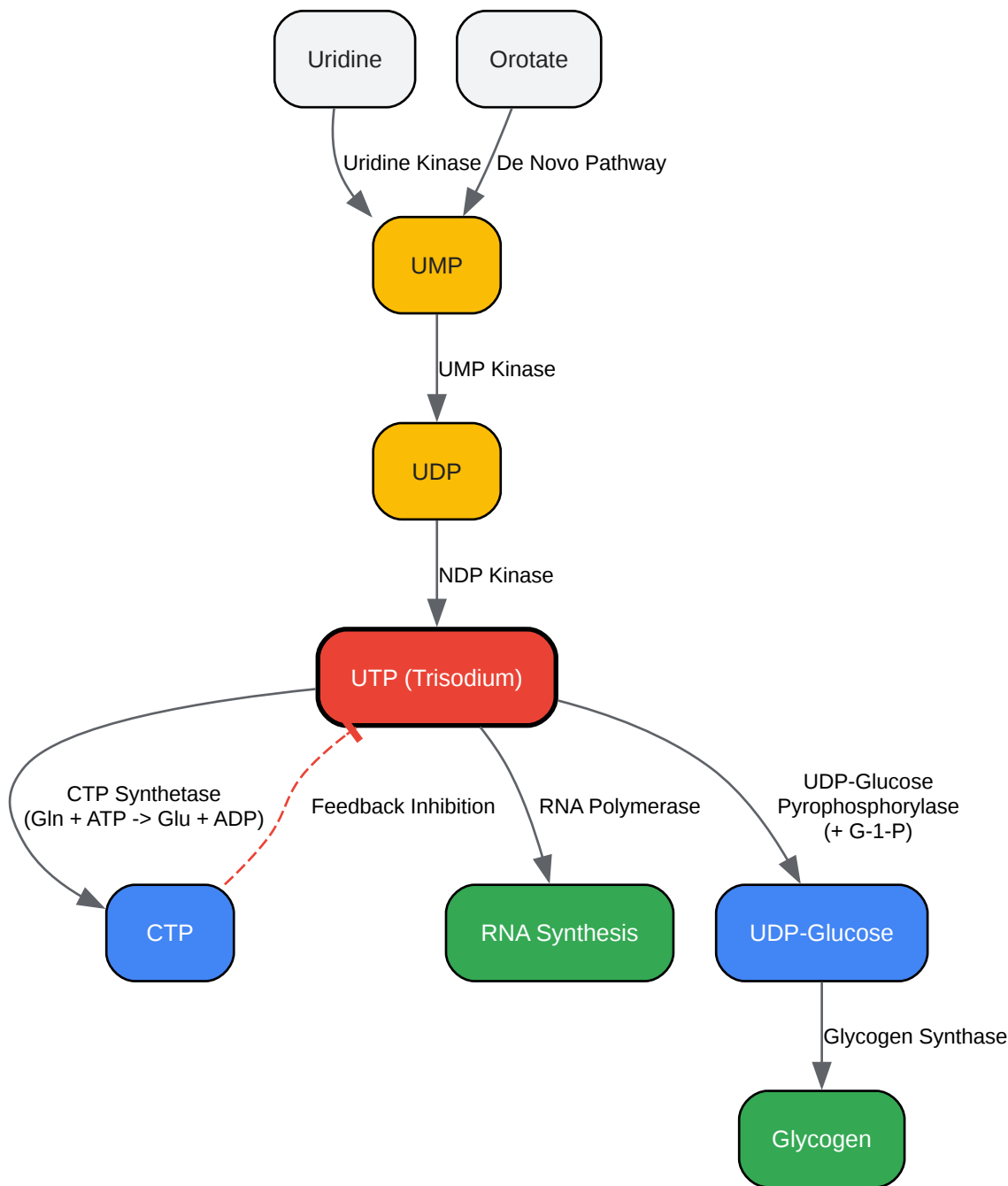
Glycogenesis & UDP-Glucose

UTP is the energy currency for carbohydrate activation.[1][4][5][10]

- Enzyme: UDP-glucose pyrophosphorylase.[1][5][11][12]
- Reaction:
.
- Thermodynamics: The subsequent hydrolysis of pyrophosphate () by inorganic pyrophosphatase drives this reaction forward, making UDP-glucose the irreversible donor for Glycogen Synthase.[1]

Pathway Visualization

The following diagram illustrates the centrality of UTP in salvage, de novo synthesis, and carbohydrate metabolism.



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Figure 1: UTP acts as the divergence point for RNA synthesis, CTP production, and Glycogenesis.[1]

Extracellular Signaling: The P2Y Receptor Pathway

Beyond metabolism, UTP is a potent extracellular signaling molecule (purinergic signaling).[1] It acts primarily through P2Y2 and P2Y4 G-protein coupled receptors (GPCRs).[1][13]

- Physiological Context: Released by damaged cells or mechanically stressed endothelium, UTP signals for vasodilation, chloride secretion (cystic fibrosis target), and phagocyte recruitment.[1]

- Mechanism:

- UTP binds P2Y2 (Gq-coupled).[1]

- Activation of Phospholipase C

(PLC

).[1]

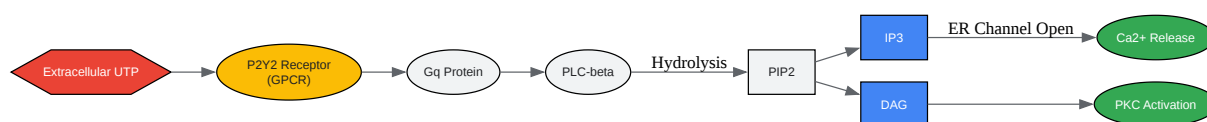
- Hydrolysis of

into

and Diacylglycerol (DAG).[1]

- triggers

release from the ER.[1]



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Figure 2: The Gq-coupled cascade activated by UTP Trisodium Salt in pharmacological assays.

Experimental Protocols: High-Yield In Vitro Transcription (IVT)[1]

For researchers utilizing UTP Trisodium Salt for mRNA synthesis (e.g., vaccine development, probe synthesis), the following protocol addresses the critical "Magnesium Depletion Effect."

The Problem: UTP (and other NTPs) strongly chelate

[1] If you add equimolar

and NTPs, the free

available for T7 RNA Polymerase catalysis drops near zero, halting the reaction.[1]

Reagent Preparation

- Stock Solution: Prepare 100 mM UTP Trisodium Salt in DEPC-treated water.
- Neutralization: Check pH.[1] If < 7.0, adjust carefully with Tris-base.[1] (Commercial Trisodium salts are usually pH 7.0-8.0).[1]
- Storage: Aliquot into single-use volumes to prevent freeze-thaw degradation. Store at -20°C.

Optimized IVT Protocol (High Yield)

Component	Final Conc.	Notes
Template DNA	30-50 ng/μL	Linearized plasmid or PCR product.[1]
UTP Trisodium	5 mM	High concentration for yield.
ATP, CTP, GTP	5 mM each	Balanced NTP pool.
	24 - 30 mM	CRITICAL: Must exceed total NTP conc. (20 mM total NTPs).[1] Excess free (~4-10 mM) is required for enzyme activity.[1]
DTT	10 mM	Reduces enzyme oxidation.[1]
Spermidine	2 mM	Stabilizes DNA template and RNA product.
T7 RNA Polymerase	High Conc.	Use "High Yield" enzyme variants.
Inorganic Pyrophosphatase	0.005 U/μL	Breaks down PPi byproduct which precipitates and inhibits reaction.[1]

Workflow Steps:

- Thaw all reagents on ice. Vortex UTP stock to ensure homogeneity (salts can stratify).[1]
- Assemble reaction at room temperature in this order: Water

Buffer (

)

NTPs

Template

Enzyme.

- Why? Adding enzyme to water/buffer prevents denaturation by concentrated salt/NTPs.
- Incubate at 37°C for 2-4 hours.
 - Note: If solution becomes cloudy, it is likely Magnesium Pyrophosphate precipitation. Add more Pyrophosphatase, not more Mg.
- DNase Treatment: Add DNase I to degrade template.[1]
- Purification: LiCl precipitation or Silica column.

Drug Development Implications[2][13]

- P2Y Agonists: UTP analogues (e.g., diquafosol) are developed for dry eye disease by stimulating P2Y2 receptors to increase mucin and aqueous secretion.[1]
- Antivirals: Modified UTP analogues act as chain terminators for viral RNA polymerases (e.g., in Hepatitis C or COVID-19 therapeutics).[1]
- Oncology: CTPS inhibitors (e.g., 3-deazauridine) starve cancer cells of CTP, arresting DNA replication.[1] UTP depletion is a marker of efficacy in these treatments.

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